3,4-Didehydroretinoic acid
Overview
Description
3,4-Didehydroretinoic acid is a biologically significant compound that plays a role in vertebrate development, particularly in the differentiation and morphogenesis of limbs and neuronal tissues. It is an endogenous retinoid that has been identified in various species, including chicks and Xenopus embryos, and has been shown to be equipotent to retinoic acid in inducing digit duplications in chick wing buds and supporting chick neuronal development . It is also present in human tissues, such as keratinocytes, and has been implicated in the regulation of keratinization and cellular differentiation .
Synthesis Analysis
The synthesis of this compound involves metabolic conversion from its precursor, all-trans-3,4-didehydroretinol (vitamin A2), to all-trans-3,4-didehydroretinal and subsequently to the acid form . A study on Xenopus embryos demonstrated that exogenous all-trans-3,4-didehydroretinol is metabolized to this compound during early embryonic development . Additionally, a stereoselective synthesis of 3,4-didehydroretinal, a related compound, has been achieved through the Horner-Emmons reaction, which could potentially be applied to the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a conjugated double bond system, which is crucial for its activity. The compound binds with high affinity to various retinoic acid receptors, and its structure allows it to activate these receptors effectively . The binding characteristics of this compound to retinoid receptors have been compared to those of retinoic acid, demonstrating similar affinities and transactivation properties .
Chemical Reactions Analysis
This compound is involved in several chemical reactions within the body, primarily related to its role as a ligand for nuclear retinoid receptors. It activates gene transcription by binding to retinoic acid response elements in gene promoters . The metabolism of retinol to 3,4-didehydroretinol, and subsequently to this compound, has been demonstrated in human cells, suggesting that this pathway is an important aspect of retinoid metabolism .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are similar to those of retinoic acid, with both compounds exhibiting similar biological activities in various test systems. They are equipotent inducers of differentiation in certain cell types and have almost equal affinities for nuclear retinoic acid receptors . The metabolism of this compound differs depending on the cell type, and it is not readily converted to retinoic acid, indicating that its biological effects are not due to this conversion .
Scientific Research Applications
Biological Relevance in Freshwater Fish 3,4-Didehydroretinol (DROL, vitamin A2), including its form 3,4-didehydroretinoic acid, has a significant biological role in freshwater fish. It exhibits higher vitamin A biological activity compared to all-trans retinol (ROL, vitamin A1), suggesting its potential in addressing vitamin A deficiency through dietary sources like small indigenous fish species in regions with high prevalence of this deficiency (La Frano, Cai, Burri, & Thilsted, 2018).
Role in Skin and Liver Enzyme Inhibition Research indicates that this compound can act as a competitive inhibitor of certain enzyme activities in human liver and skin. This aspect is crucial in understanding its biochemical interactions and potential therapeutic applications (Karlsson, Vahlquist, Kedishvili, & Törmä, 2003).
Biomonitoring in Freshwater Fish-Feeding Mammals 3,4‐Didehydroretinol is a major form of vitamin A in mammals feeding on freshwater fish, making it a potential sensitive biomarker for environmental studies, especially in the context of exposure to organochlorines (Käkelä, Käkelä, & Hyvärinen, 2002).
Chemical Synthesis and Applications The chemical synthesis of this compound has been explored, indicating its potential in various chemical and pharmacological applications. Such syntheses are crucial for enabling further research and understanding of its properties (Wada, Wang, & Ito, 2008).
Mechanism of Action
Target of Action
3,4-Didehydroretinoic acid, like retinoic acid, is a metabolite of retinol . It acts as a morphogen in chick-embryo limb buds and certain cells of the central nervous system . It activates both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) .
Mode of Action
this compound interacts with its targets, RARs and RXRs, to induce changes in the cells . It is formed metabolically from retinol and is responsible for the functioning of vitamin A in tissue differentiation .
Biochemical Pathways
The compound is generated in situ from retinol through a 3,4-didehydroretinol intermediate . It affects the pathways related to tissue differentiation and development .
Pharmacokinetics
It is known that it is formed metabolically from retinol . More research is needed to fully understand its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The action of this compound results in tissue differentiation and development . It plays a crucial role as a morphogen in chick-embryo limb buds and certain cells of the central nervous system .
Action Environment
The action of this compound can be influenced by environmental factors such as UV radiation. For instance, both UVA and UVB promote dehydroretinol biosynthesis in keratinocytes . Dehydroretinol sufficiency reduces UVA/B driven apoptosis more effectively than retinol sufficiency .
Future Directions
Research on retinoic acid and its derivatives, including 3,4-Didehydroretinoic acid, is ongoing. Future directions may include further exploration of the role of the retinoic acid pathway in cancer progression and the development of combination strategies targeting both the retinoic acid pathway and other targets .
Biochemical Analysis
Cellular Effects
3,4-Didehydroretinoic acid has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to represent a morphogen in chick-embryo limb buds
Molecular Mechanism
It is known to be formed metabolically from retinol
Dosage Effects in Animal Models
In a study, α-Retinol and 3,4-didehydroretinol were found to support growth in rats when fed at equimolar amounts
Metabolic Pathways
This compound is involved in the metabolic pathways of retinol
properties
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6-12,14H,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYESMXTWOAQFET-YCNIQYBTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101310910 | |
Record name | 3,4-Didehydroretinoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101310910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4159-20-0 | |
Record name | 3,4-Didehydroretinoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4159-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Didehydroretinoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004159200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Didehydroretinoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101310910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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